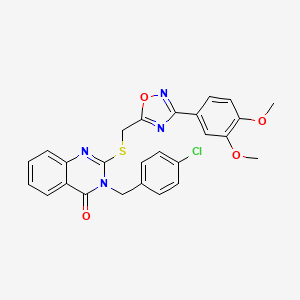

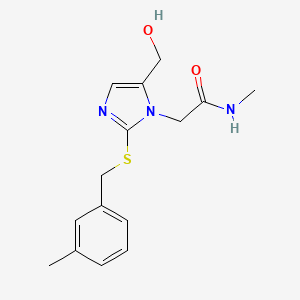

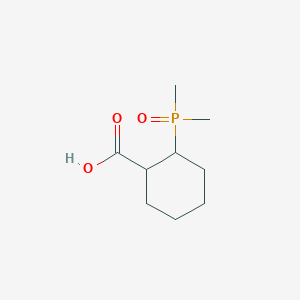

![molecular formula C6H16ClN3O3S B2606541 2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride CAS No. 2378501-70-1](/img/structure/B2606541.png)

2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-[methyl(methylsulfonyl)amino]butanamide hydrochloride is a chemical compound with the CAS Number: 1162066-49-0 . It has a molecular weight of 216.69 . The IUPAC name for this compound is 2-amino-4-(methylsulfonyl)butanamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O3S.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.69 . The IUPAC name for this compound is 2-amino-4-(methylsulfonyl)butanamide hydrochloride . The InChI code for this compound is 1S/C5H12N2O3S.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H .Scientific Research Applications

1. Membrane Synthesis and Desalination

In a study by Padaki et al. (2013), novel polymers, including those related to 2-Amino-4-[methyl(methylsulfonyl)amino]butanamide hydrochloride, were synthesized and used to create composite membranes for desalination. These membranes demonstrated significant salt rejection capabilities and antifouling properties, making them relevant in water treatment and purification processes (Padaki et al., 2013).

2. Molecular Imaging for Matrix Metalloproteinases

Wagner et al. (2007) developed novel fluorinated derivatives of MMP inhibitors based on structures similar to 2-Amino-4-[methyl(methylsulfonyl)amino]butanamide hydrochloride. These compounds were used for positron emission tomography (PET) imaging of matrix metalloproteinases (MMPs), which are upregulated in various pathological processes (Wagner et al., 2007).

3. Synthesis of Antibiotic Precursors

Masui et al. (2004) described a process for synthesizing N-(tert-butoxycarbonyl)sulfamide, a raw material for aminosulfamoyl-containing side chains of novel carbapenem antibiotics. This process involves intermediates related to 2-Amino-4-[methyl(methylsulfonyl)amino]butanamide hydrochloride, highlighting its role in the synthesis of important pharmaceuticals (Masui et al., 2004).

4. Carbonic Anhydrase Inhibitors

A study by Scozzafava and Supuran (1999) explored arylsulfonylureido- and arylureido-substituted sulfonamides, similar in structure to 2-Amino-4-[methyl(methylsulfonyl)amino]butanamide hydrochloride. These compounds showed potential as selective inhibitors of carbonic anhydrase isozyme I, suggesting applications in developing more targeted drugs (Scozzafava & Supuran, 1999).

5. Development of Nanocatalysts

Ghasemzadeh and Akhlaghinia (2017) introduced a magnetic nanocatalyst based on 2-aminoethanesulfonic acid for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This research demonstrates the potential of compounds related to 2-Amino-4-[methyl(methylsulfonyl)amino]butanamide hydrochloride in catalysis and green chemistry applications (Ghasemzadeh & Akhlaghinia, 2017).

Safety And Hazards

properties

IUPAC Name |

2-amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O3S.ClH/c1-9(13(2,11)12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSWQKGNMRLRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C(=O)N)N)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

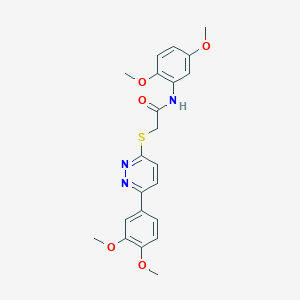

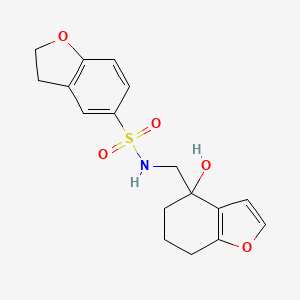

![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)

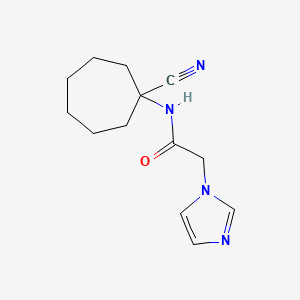

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)

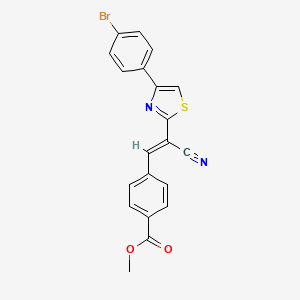

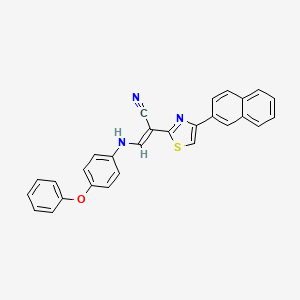

![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)

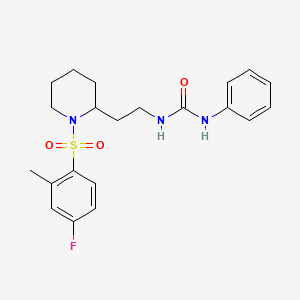

![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)